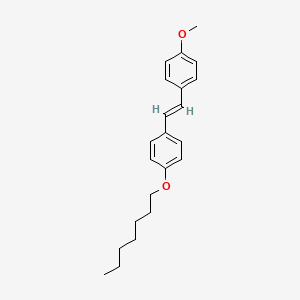
4-Methoxy-4'-heptoxy-trans-stilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4’-heptoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethylene structure, which can exist in both trans and cis forms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-heptoxy-trans-stilbene typically involves the Wittig or Horner-Wadsworth-Emmons reactions. These methods are well-known for forming carbon-carbon double bonds (olefins) and are favored for their ability to produce trans-stilbene derivatives.
-
Wittig Reaction: : This reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde or ketone to form the desired stilbene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
-
Horner-Wadsworth-Emmons Reaction: : This method uses phosphonate esters and bases like potassium tert-butoxide (KOtBu) to achieve the trans configuration of the stilbene. The reaction is typically carried out in solvents such as dimethylformamide (DMF) or THF.
Industrial Production Methods
Industrial production of 4-Methoxy-4’-heptoxy-trans-stilbene may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for higher yields and purity. The choice of reagents and solvents, as well as reaction conditions, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-heptoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert methoxy groups to carbonyl functionalities.
Reduction: Reduction reactions can convert the double bond to a single bond, forming dihydrostilbene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-methoxy-4’-heptoxybenzophenone.
Reduction: Formation of 4-methoxy-4’-heptoxydihydrostilbene.
Substitution: Formation of halogenated or nitrated derivatives of 4-Methoxy-4’-heptoxy-trans-stilbene.
Scientific Research Applications
4-Methoxy-4’-heptoxy-trans-stilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity, particularly in inducing apoptosis and inhibiting cell growth.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-heptoxy-trans-stilbene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The presence of methoxy groups enhances its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis through the activation of caspases and inhibition of cell proliferation pathways.
Comparison with Similar Compounds
4-Methoxy-4’-heptoxy-trans-stilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anticancer properties, but less hydrophobic compared to 4-Methoxy-4’-heptoxy-trans-stilbene.
Pterostilbene: Similar antioxidant properties but with different substituents, leading to variations in biological activity.
Piceatannol: Another stilbene derivative with potent anticancer activity but different molecular targets.
The uniqueness of 4-Methoxy-4’-heptoxy-trans-stilbene lies in its specific substituents, which enhance its hydrophobicity and potentially its biological activity.
Properties
CAS No. |
35135-45-6 |
|---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-heptoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H28O2/c1-3-4-5-6-7-18-24-22-16-12-20(13-17-22)9-8-19-10-14-21(23-2)15-11-19/h8-17H,3-7,18H2,1-2H3/b9-8+ |
InChI Key |
NXFLCVCENJLQFQ-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















